![molecular formula C10H9N5O3 B2644776 3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid CAS No. 1285218-25-8](/img/structure/B2644776.png)
3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid
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Overview
Description
The compound “3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . The tetrazole ring is attached to an aniline group (a phenyl group attached to an amino group), and a propanoic acid group with a ketone functional group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrazole ring is planar and aromatic, which means it is stable and can participate in pi stacking interactions . The aniline group can engage in hydrogen bonding due to the presence of the amino group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazole, aniline, and propanoic acid groups. Tetrazoles can act as acid or base, making them amphoteric . They can also participate in a variety of chemical reactions, including nucleophilic substitution and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the tetrazole and propanoic acid groups would likely make the compound polar and capable of forming hydrogen bonds . This could influence its solubility, boiling point, and melting point.Scientific Research Applications
Role in Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including “3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid”, play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of various drugs due to their bioactivity .
Eco-friendly Synthesis
The synthesis of tetrazole derivatives, such as “3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid”, can be approached in eco-friendly ways . This includes the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, with good to excellent yields .
Use in Molecular Docking
Tetrazole and its derivatives are often used in molecular docking, a method widely used in structural molecular biology and computer-assisted drug design . The goal of ligand-protein docking is to predict the position and orientation of a ligand (a small molecule) when it is bound to a protein receptor or enzyme .
Role in Oligonucleotide Synthesis
1H-Tetrazole and 5-(benzylsulfanyl)-1H-tetrazole (BTT) are widely employed in oligonucleotide synthesis as acidic activators of the coupling process . Given the structural similarity, “3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid” could potentially have similar applications.
Potential Use in the Synthesis of Other Compounds
“3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid” could potentially be used in the synthesis of other complex compounds . For example, tetrazole derivatives are used in the synthesis of various boronic acids, which are important compounds in organic chemistry and materials science .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c16-8(5-9(17)18)11-7-3-1-2-6(4-7)10-12-14-15-13-10/h1-4H,5H2,(H,11,16)(H,17,18)(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDPRMSVODPTGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC(=O)O)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid | |
CAS RN |
1285218-25-8 |
Source
|
Record name | 2-{[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamoyl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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